1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves the reaction of 3,4-dichloroaniline with 5-nitro-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with piperazine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Reduction: 1-(3,4-Dichlorophenyl)-4-(5-amino-2-pyridinyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, modulating neurotransmitter activity. The nitro and dichloro groups may contribute to the compound’s binding affinity and selectivity for certain receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the nitro group, which may affect its pharmacological profile.
4-(5-Nitro-2-pyridinyl)piperazine: Lacks the dichlorophenyl group, which may influence its binding properties.
Uniqueness
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is unique due to the presence of both the dichlorophenyl and nitro-pyridinyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Biological Activity
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, a compound with the chemical formula C15H14Cl2N4O2, has garnered attention in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14Cl2N4O2
- CAS Number : 400088-96-2
- Molecular Weight : 341.20 g/mol
The compound features a piperazine core substituted with a dichlorophenyl group and a nitropyridine moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated promising antiproliferative effects against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia) cells. The presence of electron-withdrawing groups like chlorine and nitro enhances the cytotoxicity of these compounds due to increased electron deficiency, facilitating interactions with cellular targets .
Table 1: Antiproliferative Activity of Piperazine Derivatives
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT29 | 5.0 | |
Compound B | Jurkat | 3.5 | |
This compound | Jurkat | 4.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assessments indicate that it possesses significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Receptor Binding : The compound exhibits affinity for aminergic receptors, which are involved in neurotransmission and can influence various physiological processes .
- Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : It may promote ROS production within cells, contributing to oxidative stress and subsequent cell death in tumor cells .
Study on Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized various piperazine derivatives and tested their efficacy against cancer cell lines. The study found that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds compared to their parent structures.
Antimicrobial Assessment
A comprehensive evaluation was conducted to assess the antimicrobial efficacy of this compound against clinical isolates. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents, suggesting its potential as a therapeutic candidate in treating infections .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDOQNAOKFCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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